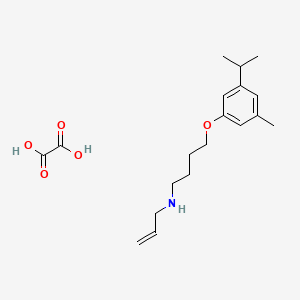
4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
Descripción general
Descripción
4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H17FN4O3 and its molecular weight is 344.34 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-fluorophenyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is 344.12846858 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Tracers Development
Research in the field of PET imaging has led to the development of novel tracers for studying neuropsychiatric disorders. For example, derivatives similar to 4-(2-fluorophenyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide have been explored for their potential as PET radioligands targeting serotonin 5-HT(1A) receptors. These derivatives exhibit high brain uptake, slow brain clearance, and stability, making them promising candidates for in vivo quantification of 5-HT(1A) receptors, which are crucial in understanding disorders like depression and anxiety (Gonzalo García et al., 2014).
Serotonin Receptors Study
The exploration of fluorine-18-labeled derivatives as 5-HT(1A) antagonists for PET imaging signifies the compound's relevance in studying serotonin receptors. These studies have synthesized various fluorinated derivatives, exhibiting different pharmacokinetic properties and receptor binding ratios, aiding in the dynamic assessment of serotonin levels and distribution of 5-HT(1A) receptors in the brain. Such research provides insights into the serotonergic system's role in psychiatric and neurological disorders (Lixin Lang et al., 1999).
Therapeutic Agents Exploration
Compounds structurally related to 4-(2-fluorophenyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide have been synthesized and evaluated for their potential as therapeutic agents. For instance, new urea and thiourea derivatives of piperazine, doped with febuxostat and evaluated for anti-TMV (Tobacco mosaic virus) and antimicrobial activities, demonstrate the compound's versatility in drug development. Such derivatives exhibit promising biological activities, underscoring their potential in developing new treatments for viral and bacterial infections (R. C. Krishna Reddy et al., 2013).
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)17(23)19-13-5-7-14(8-6-13)22(24)25/h1-8H,9-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEDYVUPMLQRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-bromo-4-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4000834.png)
![1-[2-(2-Bromo-4-chlorophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4000843.png)
![N-(2,3-dimethylphenyl)-2-{2-[(diphenylmethyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4000850.png)
![N-[3-(3,4-dichlorophenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4000862.png)
![1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4000872.png)


![3'-(allylthio)-10'-bromo-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B4000907.png)

![1-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4000919.png)

![N-(4-ethoxyphenyl)-2-[[2-(1-phenylethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4000927.png)
![2-methoxy-N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid](/img/structure/B4000932.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4000936.png)
